Pentafluorophenyl 4-vinylbenzoate is a chemical compound that belongs to the family of vinylbenzoates, characterized by the presence of a pentafluorophenyl group. This compound is notable for its high reactivity due to the presence of an activated ester functional group, which makes it suitable for various coupling reactions with alcohols and amines. The molecular formula for pentafluorophenyl 4-vinylbenzoate is , and it has a molecular weight of approximately 284.2 g/mol. Its structure includes a vinyl group, which allows it to participate in polymerization reactions, making it a valuable monomer in materials science.
The synthesis of pentafluorophenyl 4-vinylbenzoate typically involves:
Pentafluorophenyl 4-vinylbenzoate finds applications in various fields:
Interaction studies involving pentafluorophenyl 4-vinylbenzoate focus on its reactivity with various nucleophiles:
Several compounds share structural similarities with pentafluorophenyl 4-vinylbenzoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Pentafluorophenyl methacrylate | Contains methacrylate instead of vinyl | Higher reactivity in radical polymerization |
| 4-Vinylbenzoic acid | Lacks fluorine substituents | Less reactive than pentafluorophenyl derivatives |
| Pentafluorophenyl acrylate | Acrylate functional group | Different polymerization behavior compared to vinyl esters |
| Pentafluorophenol | Hydroxyl group instead of vinyl | Used mainly as a reagent rather than a polymer precursor |
Pentafluorophenyl 4-vinylbenzoate stands out due to its combination of high reactivity from both the vinyl and activated ester functionalities, making it particularly useful in advanced material applications and organic synthesis.
PFPVB is synthesized through esterification of 4-vinylbenzoic acid with pentafluorophenol using carbodiimide coupling agents. The reaction typically employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. This yields the active ester monomer with >99% purity via HPLC.
Key reaction:
$$ \text{4-Vinylbenzoic acid} + \text{Pentafluorophenol} \xrightarrow{\text{EDC/DMAP}} \text{PFPVB} + \text{Urea Byproduct} $$
| Property | Value | Source |
|---|---|---|
| Molecular formula | C$${15}$$H$$7$$F$$5$$O$$2$$ | |
| Molecular weight | 314.21 g/mol | |
| Melting point | 39–44°C | |
| Storage conditions | 2–8°C (moisture-sensitive) | |
| Hazard classification | H410 (Aquatic toxicity) |
The electron-withdrawing pentafluorophenyl group enhances electrophilicity, making the ester carbonyl highly susceptible to nucleophilic attack by amines or thiols. This reactivity is quantified by its second-order rate constant ($$k_2$$) of $$3.2 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$ with n-butylamine in THF at 25°C.